molecular formula C9H14N2O B12941276 3-Methoxy-1-(pyridin-3-yl)propan-1-amine

3-Methoxy-1-(pyridin-3-yl)propan-1-amine

Cat. No.: B12941276
M. Wt: 166.22 g/mol
InChI Key: PKZBBYAWXPEBFM-UHFFFAOYSA-N
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Description

3-Methoxy-1-(pyridin-3-yl)propan-1-amine: is an organic compound that features a methoxy group, a pyridine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 3-Methoxy-1-(pyridin-3-yl)propanal or 3-Methoxy-1-(pyridin-3-yl)propanoic acid.

    Reduction: 3-Methoxy-1-(piperidin-3-yl)propan-1-amine.

    Substitution: Various N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules .

Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The methoxy group and the amine group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Uniqueness: The presence of both the methoxy group and the pyridine ring in 3-Methoxy-1-(pyridin-3-yl)propan-1-amine makes it unique in terms of its reactivity and potential applications. The methoxy group can participate in various chemical reactions, while the pyridine ring can interact with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methoxy-1-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C9H14N2O/c1-12-6-4-9(10)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6,10H2,1H3

InChI Key

PKZBBYAWXPEBFM-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CN=CC=C1)N

Origin of Product

United States

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